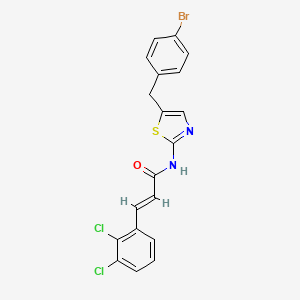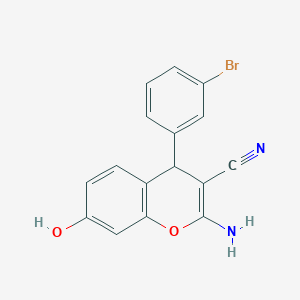
1,8-Dichloro-10-methylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dichloro-10-methylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and a methyl group at the 10 position on the anthracene core. It is known for its photophysical properties and is used in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dichloro-10-methylanthracene can be synthesized through several methods. One common approach involves the chlorination of 10-methylanthracene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 1 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dichloro-10-methylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Photodimerization: Under UV irradiation, this compound can undergo photodimerization to form dimers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Photodimerization: UV light is used to induce dimerization.
Major Products Formed
Substitution Products: Various substituted anthracenes depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Photodimers: Dimers of this compound.
Applications De Recherche Scientifique
1,8-Dichloro-10-methylanthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Used as a blue-emitting material due to its photophysical properties.
Fluorescent Probes: Employed in biological imaging and sensing applications.
Photon Upconversion: Utilized in triplet-triplet annihilation upconversion systems to convert low-energy photons to higher-energy photons.
Organic Scintillators: Used in radiation detection and measurement.
Mécanisme D'action
The mechanism of action of 1,8-dichloro-10-methylanthracene involves its interaction with light and other molecules. The compound absorbs UV or visible light, leading to electronic excitation. This excited state can then participate in various photophysical and photochemical processes, such as fluorescence, phosphorescence, and photodimerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dichloroanthracene: Lacks the methyl group at the 10 position.
9,10-Dichloroanthracene: Chlorine atoms are at the 9 and 10 positions.
1,8-Dibromo-10-methylanthracene: Bromine atoms instead of chlorine at the 1 and 8 positions.
Uniqueness
1,8-Dichloro-10-methylanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of chlorine atoms at the 1 and 8 positions and a methyl group at the 10 position influences its reactivity and applications, making it suitable for specific scientific and industrial uses.
Propriétés
Numéro CAS |
17122-95-1 |
|---|---|
Formule moléculaire |
C15H10Cl2 |
Poids moléculaire |
261.1 g/mol |
Nom IUPAC |
1,8-dichloro-10-methylanthracene |
InChI |
InChI=1S/C15H10Cl2/c1-9-10-4-2-6-14(16)12(10)8-13-11(9)5-3-7-15(13)17/h2-8H,1H3 |
Clé InChI |
RBPCWJPIOIJAEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971594.png)
![(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B11971596.png)
![[(3Z)-3-(6-(Methoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11971597.png)
![2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11971611.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11971615.png)

![1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene](/img/structure/B11971626.png)



![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971662.png)
![N-{3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}furan-2-carboxamide](/img/structure/B11971672.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11971701.png)
